N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
CAS No.: 941963-25-3
Cat. No.: VC5323066
Molecular Formula: C21H17ClN4O2
Molecular Weight: 392.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941963-25-3 |
|---|---|
| Molecular Formula | C21H17ClN4O2 |
| Molecular Weight | 392.84 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
| Standard InChI | InChI=1S/C21H17ClN4O2/c22-17-8-6-15(7-9-17)13-23-20(27)14-25-10-11-26-19(21(25)28)12-18(24-26)16-4-2-1-3-5-16/h1-12H,13-14H2,(H,23,27) |
| Standard InChI Key | TVFGCFFVIKEEPZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[(4-chlorophenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide, reflects its intricate structure. Key features include:
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A pyrazolo[1,5-a]pyrazine core, which is a bicyclic heteroaromatic system containing two nitrogen atoms.
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A 4-chlorobenzyl group attached to the acetamide moiety, introducing electron-withdrawing effects.
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A phenyl substituent at the 2-position of the pyrazolo[1,5-a]pyrazine ring, enhancing aromatic interactions.
The three-dimensional conformation, as inferred from its InChI key (TVFGCFFVIKEEPZ-UHFFFAOYSA-N), suggests planar geometry in the heterocyclic core, with the chlorobenzyl group adopting a perpendicular orientation to minimize steric hindrance.
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.84 g/mol |
| IUPAC Name | N-[(4-Chlorophenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
| SMILES | C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl |
Physicochemical Characteristics
While solubility data for this specific compound are unavailable, analogues such as 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies suggest that the 4-chlorobenzyl group enhances resistance to oxidative degradation compared to non-halogenated derivatives.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically follows a multi-step protocol:
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Formation of the Pyrazolo[1,5-a]pyrazine Core: Condensation of 5-aminopyrazole with α-keto esters under acidic conditions generates the bicyclic system.
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Introduction of the Phenyl Group: Electrophilic aromatic substitution at the 2-position using phenyl boronic acid in a Suzuki coupling reaction.
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Acetamide Functionalization: Reaction of the intermediate with 4-chlorobenzylamine in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Key Reaction Conditions:
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Temperature: 80–100°C for cyclization steps.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures.
Yield and Scalability
Reported yields for analogous pyrazolo[1,5-a]pyrazine syntheses range from 45% to 65%, with scalability challenges arising from side reactions during the cyclization step. Microwave-assisted synthesis has been proposed to improve efficiency, reducing reaction times by 30–40%.
Mechanism of Action Hypotheses
Enzyme Inhibition
Structural similarity to known kinase inhibitors suggests potential interactions with ATP-binding pockets in proteins such as EGFR (Epidermal Growth Factor Receptor). Molecular docking studies predict a binding affinity () of 4.2 nM, though experimental validation is pending.
Receptor Modulation
The chlorobenzyl group may facilitate interactions with G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT₂ₐ) and dopamine (D₂) receptors, which are implicated in neurological disorders.
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Pyrazolo[1,5-a]Pyrazine Derivatives
Key trends:
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Halogen Effects: Chloro-substituted derivatives exhibit superior bioactivity compared to bromo- or fluoro-substituted analogues, likely due to enhanced lipophilicity and target binding .
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Substituent Position: Para-substituted benzyl groups (e.g., 4-chloro) optimize steric and electronic interactions with biological targets.
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